molecular formula C22H20F3NO5 B5912999 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B5912999
M. Wt: 435.4 g/mol
InChI Key: FSRIYRBCFBXHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the chromen-4-one core.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Material Science: The unique chemical structure of this compound makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: This compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-HYDROXY-3-(4-METHYLPHENOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the morpholine moiety, which may affect its biological activity and chemical properties.

    7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Contains a piperidine moiety instead of a morpholine moiety, which may result in different biological activities and chemical reactivity.

Uniqueness

The presence of the morpholine moiety in 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE imparts unique chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

7-hydroxy-3-(4-methylphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-13-2-4-14(5-3-13)30-20-18(28)15-6-7-17(27)16(12-26-8-10-29-11-9-26)19(15)31-21(20)22(23,24)25/h2-7,27H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRIYRBCFBXHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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